Disodium 1,3-benzenedisulfonate

Description

The exact mass of the compound Disodium 1,3-benzenedisulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4863. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disodium 1,3-benzenedisulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 1,3-benzenedisulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

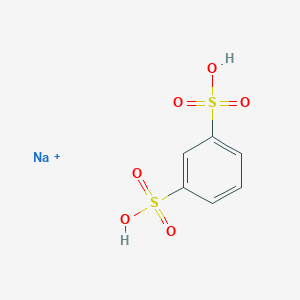

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPWZOJBTOJEGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-48-6 (Parent) | |

| Record name | Disodium 1,3-benzenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044735 | |

| Record name | Disodium benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or tan hygroscopic granules; [Alfa Aesar MSDS] | |

| Record name | 1,3-Benzenedisulfonic acid, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

831-59-4 | |

| Record name | Disodium 1,3-benzenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium benzene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 1,3-BENZENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1537988ZJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disodium 1,3-benzenedisulfonate chemical properties

An In-depth Technical Guide to the Chemical Properties of Disodium 1,3-benzenedisulfonate

Introduction

Disodium 1,3-benzenedisulfonate, with the CAS number 831-59-4, is a benzenesulfonic acid derivative.[1] It is an organic sodium salt that is the disodium salt of 1,3-benzenedisulfonic acid. This white to off-white, hygroscopic, and granular solid is highly soluble in water.[1][2][3] The compound serves various roles in industrial and scientific applications, notably as a pharmaceutical intermediate, a leveling agent in the dyeing and printing industry, and a chelating agent in water treatment processes.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Disodium 1,3-benzenedisulfonate are summarized below. These properties are crucial for its handling, application, and integration into various chemical processes.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | disodium;benzene-1,3-disulfonate | [1] |

| Molecular Formula | C₆H₄Na₂O₆S₂ | [1][3][5] |

| Molecular Weight | 282.20 g/mol | |

| CAS Number | 831-59-4 | [2][3] |

| InChI Key | XWPWZOJBTOJEGW-UHFFFAOYSA-L | [1][3] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | [1] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Physical State | Solid, granules | Ambient | [1][6] |

| Appearance | Off-white or tan hygroscopic granules | Ambient | [1] |

| Solubility | 663 g/L | In water at 20°C | [3] |

| Density | 1.124 g/cm³ | [3][7] | |

| Bulk Density | 860 kg/m ³ | [8] | |

| pH | 6.9 | 500 g/L in H₂O at 20°C | |

| Melting Point | >300 °C | [9][10] | |

| Flash Point | Not applicable |

Experimental Protocols

Detailed experimental protocols for the determination of the above properties are not extensively available in the public literature. However, standard analytical techniques are employed.

-

Infrared (IR) Spectroscopy: The IR spectrum data available was obtained using the KBr-Pellet technique with a Bruker IFS 85 instrument.[1] In this standard method, a small amount of the solid sample is finely ground and mixed with potassium bromide (KBr), which is transparent in the IR region. The mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed to obtain the spectrum.

-

pH Measurement: The pH of a 500 g/L aqueous solution was determined to be 6.9 at 20°C, indicating a nearly neutral solution at high concentrations. This is typically performed using a calibrated pH meter with a glass electrode.

-

Solubility Determination: The solubility in water was determined to be 663 g/L at 20°C.[3] Standard methods for solubility determination include the equilibrium solubility method, where an excess of the solid is stirred in the solvent until equilibrium is reached, followed by concentration analysis of the saturated solution, often using techniques like UV-Vis spectroscopy or gravimetric analysis.

Spectral Data

-

Infrared (IR) Spectrum: FTIR data is available and was recorded using a KBr-Pellet technique.[1] The spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate groups, as well as aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for this compound.[11] The ¹H NMR spectrum would show signals in the aromatic region, with splitting patterns determined by the meta-substitution on the benzene ring.

Reactivity and Stability

Disodium 1,3-benzenedisulfonate is stable under recommended storage conditions.[3][5] It should be stored in a cool, dry, and well-ventilated place with the container tightly closed.[2][12] The compound is incompatible with strong oxidizing agents.[3][5] Hazardous decomposition products are not expected under normal use conditions, and hazardous polymerization does not occur.[6][12]

Applications and Workflows

The unique properties of Disodium 1,3-benzenedisulfonate make it a valuable component in several industrial processes.

Pharmaceutical Synthesis

The compound is utilized as a pharmaceutical intermediate.[3][4] Its chemical structure can be modified to build more complex molecules for active pharmaceutical ingredients (APIs).

Caption: Workflow for API synthesis.

Dyeing and Printing Industry

In the textile industry, it acts as a leveling agent, ensuring the uniform distribution of dyes onto fabrics for consistent color.[2]

Caption: Role in the dyeing process.

Water Treatment

The compound functions as a chelating agent in water treatment, forming stable complexes with metal ions to prevent the formation of mineral scale.[2]

Caption: Chelation mechanism in water treatment.

Safety and Handling

According to aggregated GHS information, Disodium 1,3-benzenedisulfonate can cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the chemical.[6][12] It should be handled in a well-ventilated area to avoid inhalation of dust.[12] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[6][12]

References

- 1. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT | 831-59-4 [chemicalbook.com]

- 5. Benzene-1,3-disulfonic acid disodium salt, 94% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT CAS#: 831-59-4 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT(831-59-4) 1H NMR [m.chemicalbook.com]

- 12. fishersci.ie [fishersci.ie]

The CAS number for Disodium m-benzenedisulfonate is 831-59-4.

This technical guide provides an in-depth overview of Disodium m-benzenedisulfonate, a compound of interest to researchers, scientists, and drug development professionals. The CAS number for this compound is 831-59-4.[1][2][3][4] This document details its chemical and physical properties, outlines a general synthesis process and an analytical methodology, discusses its applications, and summarizes available safety and toxicological data.

Chemical and Physical Properties

Disodium m-benzenedisulfonate, also known as Disodium 1,3-benzenedisulfonate, is a white to off-white or tan hygroscopic granular powder or crystal.[1][2] It is soluble in water.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Disodium m-benzenedisulfonate

| Property | Value | Source(s) |

| CAS Number | 831-59-4 | [1][2][3][4] |

| Molecular Formula | C₆H₄Na₂O₆S₂ | [1] |

| Molecular Weight | 282.2 g/mol | [1] |

| Appearance | White to gray to brown powder to crystal | [2] |

| Solubility | 663 g/L in water at 20°C | [2][3] |

| pH | 6.9 (500 g/L solution in water at 20°C) | [2][3] |

| LogP | -1.901 | [5] |

| Synonyms | Disodium 1,3-benzenedisulfonate, Sodium benzene-1,3-disulfonate, m-Benzenedisulfonic acid disodium salt | [1][2] |

Synthesis and Analysis

General Synthesis Protocol

The synthesis of Disodium m-benzenedisulfonate typically involves the sulfonation of benzene to produce 1,3-benzenedisulfonic acid, followed by neutralization with a sodium base. A general industrial process involves reacting benzene with sulfur trioxide in a liquid sulfonated reaction mixture at elevated temperatures.[6] The resulting 1,3-benzenedisulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the disodium salt.[6]

A Chinese patent describes a continuous gas-phase sulfonation method to produce m-benzenedisulfonic acid, using gaseous sulfur trioxide and benzene.[7] In this process, Disodium m-benzenedisulfonate itself can be used as an inhibitor to reduce the formation of byproducts.[7]

A general workflow for the synthesis is presented in the following diagram:

Experimental Protocol for HPLC Analysis

A general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of Disodium m-benzenedisulfonate.[8]

-

Column: A reverse-phase column, such as a Newcrom R1, can be utilized.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid, is a suitable mobile phase.[8] For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid.[8]

-

Detection: UV detection is a common method for the analysis of aromatic compounds like Disodium m-benzenedisulfonate.

The following diagram illustrates a typical experimental workflow for HPLC analysis:

Applications in Research and Drug Development

Disodium m-benzenedisulfonate is primarily used as a pharmaceutical intermediate.[2] It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). One notable application is in the production of resorcinol (1,3-dihydroxybenzene) through the caustic soda fusion process.[6] Resorcinol and its derivatives are important precursors in the synthesis of various pharmaceuticals.

Beyond its role as an intermediate, this compound also finds applications in other industries. It is used in the dyeing and printing industry and as a corrosion inhibitor.

Safety and Toxicology

The toxicological properties of Disodium m-benzenedisulfonate have not been fully investigated.[5][9] Available safety data indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

It is important to handle this compound in accordance with good industrial hygiene and safety practices. This includes using personal protective equipment such as gloves and eye protection, and ensuring adequate ventilation.[5] There is no information available on its mutagenic, reproductive, or developmental effects, nor has it been classified as a carcinogen by major regulatory agencies.[5]

References

- 1. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,3-Benzenedisulfonic acid disodium salt for synthesis 831-59-4 [sigmaaldrich.com]

- 4. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT | 831-59-4 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. US3227750A - Process for the production of benzene disulfonic acid - Google Patents [patents.google.com]

- 7. CN102180815A - Process for producing benzene-m-disulfonic acid by using gas-phase sulfonation method - Google Patents [patents.google.com]

- 8. Separation of Disodium benzene-1,3-disulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Disodium 1,3-Benzenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of disodium 1,3-benzenedisulfonate. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Molecular Structure and Properties

Disodium 1,3-benzenedisulfonate is an organic sodium salt that consists of a benzene ring substituted by two sulfonate groups at positions 1 and 3.[1][2] The negative charges of the sulfonate groups are counterbalanced by two sodium ions.[1] This compound is typically encountered as an off-white or tan hygroscopic granular solid.[1] It is known for its high solubility in water.[3][4][5]

Quantitative Physicochemical Data

A summary of the key quantitative properties of disodium 1,3-benzenedisulfonate is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄Na₂O₆S₂ | [1][2][6][7] |

| Molecular Weight | 282.2 g/mol | [1][6][7][8][9] |

| IUPAC Name | disodium;benzene-1,3-disulfonate | [1] |

| CAS Number | 831-59-4 | [1][3][8] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | [1][6] |

| Water Solubility | 663 g/L at 20°C | [3][4][5][8] |

| Physical Description | Off-white or tan hygroscopic granules | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of disodium 1,3-benzenedisulfonate is depicted in the diagram below. This visualization, generated using the DOT language, illustrates the arrangement of the benzene ring, the sulfonate groups, and the associated sodium counter-ions.

Caption: Molecular structure of disodium 1,3-benzenedisulfonate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of disodium 1,3-benzenedisulfonate are not extensively available in the public domain, as it is a commercially available reagent. However, general synthetic routes to benzenedisulfonic acids involve the sulfonation of benzene using fuming sulfuric acid under controlled temperature conditions. The disodium salt is then typically prepared by neutralizing the resulting sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.

For analytical characterization, standard techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the benzene ring and the positions of the sulfonate groups. A known ¹H NMR spectrum for this compound is available in D₂O.[10]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonate groups (S=O and S-O bonds) and the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the anion.

-

Elemental Analysis: To confirm the elemental composition of carbon, hydrogen, sodium, oxygen, and sulfur.

Applications in Research and Development

Disodium 1,3-benzenedisulfonate serves as a versatile intermediate in various chemical syntheses. It is utilized in the production of dyes and pigments, where the sulfonate groups enhance water solubility. In the pharmaceutical industry, it is used as a starting material or intermediate for the synthesis of active pharmaceutical ingredients.[3][5] The compound also finds application as a dispersing agent in the textile and paper industries.[2] Its derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron), is employed in analytical chemistry and as an intermediate in pharmaceutical development.[11]

References

- 1. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 831-59-4: 1,3-Benzenedisulfonic acid, disodium salt [cymitquimica.com]

- 3. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT | 831-59-4 [chemicalbook.com]

- 4. Benzene-1,3-disulfonic acid disodium salt, 94%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. Benzene-1,3-disulfonic acid disodium salt, 94% | Fisher Scientific [fishersci.ca]

- 6. Benzene-1,3-disulfonic acid disodium | 831-59-4 | FB40958 [biosynth.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 1,3-Benzenedisulfonic acid disodium salt for synthesis 831-59-4 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT(831-59-4) 1H NMR spectrum [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Solubility Profile of Disodium 1,3-Benzenedisulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Disodium 1,3-benzenedisulfonate is an organic salt with a variety of industrial and potential pharmaceutical applications. Its solubility is a critical physicochemical property that influences its behavior in various systems, including formulation, synthesis, and biological assays. Understanding its solubility profile in different solvent systems is essential for its effective application in research and development.

Physicochemical Properties

-

Appearance: White to off-white crystalline powder or granules.[3]

Solubility Data

A comprehensive literature search reveals a significant amount of data on the aqueous solubility of disodium 1,3-benzenedisulfonate. However, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents.

Table 1: Quantitative Solubility Data for Disodium 1,3-benzenedisulfonate

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 663[1][2][4][5][6][7][8][9] |

| Methanol | Not Reported | Data not available |

| Ethanol | Not Reported | Data not available |

| Acetone | Not Reported | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Reported | Data not available |

| Acetonitrile | Not Reported | Data not available |

| Dichloromethane | Not Reported | Data not available |

Qualitative Solubility Information:

Based on the principles of "like dissolves like," as an ionic salt, disodium 1,3-benzenedisulfonate is expected to have low solubility in nonpolar organic solvents. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol would theoretically be higher than in nonpolar solvents, but likely significantly lower than in water.

Experimental Protocol for Solubility Determination

Given the lack of specific published methods for disodium 1,3-benzenedisulfonate, a general experimental protocol for determining the solubility of a solid in a solvent is provided below. This method can be adapted for various organic solvents.

Objective: To determine the saturation solubility of disodium 1,3-benzenedisulfonate in a selected organic solvent at a specific temperature.

Materials:

-

Disodium 1,3-benzenedisulfonate

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of disodium 1,3-benzenedisulfonate to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow for the settling of excess solid.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of disodium 1,3-benzenedisulfonate of known concentrations.

-

Determine the concentration of disodium 1,3-benzenedisulfonate in the diluted samples by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result will be the solubility of the compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like disodium 1,3-benzenedisulfonate.

Caption: A logical workflow for the experimental determination of solubility.

Signaling Pathways and Drug Development Relevance

The direct involvement of disodium 1,3-benzenedisulfonate in specific signaling pathways is not extensively documented in the reviewed literature. However, related sulfonated aromatic compounds have been investigated for their biological activities. For instance, a derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), has been shown to induce differentiation and apoptosis in human promyelotic HL-60 leukemia cells, potentially through the disturbance of iron metabolism. Further research is required to elucidate any direct effects of disodium 1,3-benzenedisulfonate on cellular signaling pathways relevant to drug development.

Conclusion

This technical guide consolidates the available information on the solubility of disodium 1,3-benzenedisulfonate. While its high aqueous solubility is well-established, there is a clear gap in the literature regarding its solubility in organic solvents. The provided general experimental protocol and logical workflow offer a framework for researchers to systematically determine these crucial parameters. Such data will be invaluable for the future application of this compound in pharmaceutical and chemical research and development.

References

- 1. fishersci.at [fishersci.at]

- 2. CAS 831-59-4: 1,3-Benzenedisulfonic acid, disodium salt [cymitquimica.com]

- 3. embibe.com [embibe.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzenedisulfonic acid | CAS#:98-48-6 | Chemsrc [chemsrc.com]

- 8. 1,3-BENZENEDISULFONIC ACID DISODIUM SALT | 831-59-4 [chemicalbook.com]

- 9. 1,3-Benzenedisulfonic acid disodium salt for synthesis 831-59-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Disodium 1,3-benzenedisulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disodium 1,3-benzenedisulfonate (CAS No. 831-59-4), a key intermediate in various chemical and pharmaceutical applications.[1][2] The document details established experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthesis of 1,3-Benzenedisulfonic Acid

The primary industrial method for producing 1,3-benzenedisulfonic acid is the direct sulfonation of benzene. This electrophilic aromatic substitution reaction is typically carried out in a two-stage process to control the reaction and optimize the yield of the desired meta-isomer.

Synthesis Pathway Overview

The synthesis involves the initial monosulfonation of benzene to form benzenesulfonic acid, followed by a second sulfonation at a higher temperature to introduce the second sulfonic acid group, primarily at the meta-position.

Caption: Workflow diagram for the two-stage sulfonation of benzene.

Experimental Protocol: Two-Stage Sulfonation

This protocol is a composite of established industrial methods.[3][4]

Stage 1: Monosulfonation

-

Charge a suitable reactor (e.g., cast-steel agitator vessel) with 100% sulfuric acid.[3]

-

Gradually introduce benzene into the reactor while maintaining agitation.

-

Heat the reaction mixture to approximately 100°C and maintain this temperature for at least one hour to ensure complete monosulfonation.[3]

Stage 2: Disulfonation

-

Transfer the product from Stage 1, consisting mainly of benzenesulfonic acid and excess sulfuric acid, to a second reactor containing fuming sulfuric acid (oleum, typically 65% SO₃).[3]

-

The temperature will exothermically rise from approximately 30°C to 80°C. Maintain the temperature at this level for 1-2 hours to facilitate the second sulfonation.[3]

-

Alternatively, gaseous sulfur trioxide can be used as the sulfonating agent. In this method, the temperature for the second sulfonation is controlled between 120-180°C.[5]

Key Reaction Parameters

The reaction conditions can be varied to optimize yield and purity. Several patented methods provide specific parameters for this process.

| Parameter | Method 1 (Oleum)[3] | Method 2 (Gas-Phase SO₃)[5] | Method 3 (Continuous SO₃)[4] |

| Sulfonating Agent | 100% H₂SO₄ then 65% Oleum | Gaseous Sulfur Trioxide (SO₃) | Gaseous Sulfur Trioxide (SO₃) |

| Benzene:SO₃ Molar Ratio | N/A (Excess Acid) | Stage 1: 1:1 to 1:1.2Stage 2: 1:1 to 1:1.3 | Overall: 1:2 to 1:2.2 |

| Temperature (Stage 1) | 100°C | 20-100°C | N/A (Single Stage) |

| Temperature (Stage 2) | 80°C | 120-180°C | 120-140°C |

| Reaction Time (Stage 2) | 1-2 hours | 2-12 hours (post-addition) | 15 minutes (residence time) |

| Inhibitor/Additive | None specified | Sodium m-benzenedisulfonate (2-16% by weight) | Sodium m-benzenedisulfonate (3-15% by weight) |

| Reported Purity/Yield | 93% yield, 96% purity[3] | High conversion, reduced waste acid[5] | 92% by weight of 1,3-BDS[4] |

Purification and Isolation of Disodium 1,3-benzenedisulfonate

The crude reaction product contains 1,3-benzenedisulfonic acid, excess sulfuric acid, and by-products like diphenyl sulfone. The purification process involves neutralizing the acid and removing these impurities.

Purification and Isolation Workflow

The general procedure involves neutralizing the acidic sulfonation mass, removing inorganic salts, and isolating the final product.

Caption: General workflow for purification and salt formation.

Experimental Protocols for Purification

Method 1: Purification via Calcium Salt Precipitation [3]

-

Sulfate Removal: Add calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the crude sulfonation mass. This neutralizes the excess sulfuric acid, precipitating it as calcium sulfate (gypsum).

-

Filtration: Filter the mixture to remove the solid gypsum. The filtrate contains the calcium salt of 1,3-benzenedisulfonic acid.

-

Conversion to Sodium Salt: Treat the filtrate with sodium carbonate (Na₂CO₃). This precipitates calcium carbonate and leaves the desired disodium 1,3-benzenedisulfonate in solution.

-

Final Filtration and Isolation: Filter off the calcium carbonate precipitate. The resulting aqueous solution of the disodium salt is then concentrated and dried (e.g., on a drum dryer) to yield the final solid product.[3]

Method 2: Purification by Slurry Agitation [6] This method is effective for purifying solid, water-soluble aryl sulfonates that are contaminated with other water-soluble impurities.

-

Slurry Formation: Obtain the impure disodium 1,3-benzenedisulfonate as a particulate solid. Create a slurry by mixing the solid with a minimal amount of water (approximately 0.75 to 1.25 mL of water per gram of solid).

-

Agitation: Agitate the slurry for a period of 15 to 120 minutes. This preferentially dissolves the more soluble impurities into the limited aqueous phase.

-

Phase Separation: Separate the purified solid phase from the liquid phase containing the dissolved impurities.

-

Drying: Dry the purified solid to obtain the final product.

Method 3: Purification via Ion Exchange [6][7] For high-purity applications, ion exchange chromatography is a viable, though less common, method.

-

Acid Regeneration: Convert the disodium salt back to the free acid by passing an aqueous solution through a strong cation exchange resin in the H+ form.[3]

-

Chromatography: While less detailed in the literature for this specific compound, general methods for aryl sulfonic acids involve using a weakly basic column, washing with neutral water to remove inorganic salts, and then eluting the desired product with a weak, volatile acid like formic acid.[7]

-

Isolation: Lyophilize the eluate to obtain the pure sulfonic acid, which can then be re-neutralized with high-purity sodium hydroxide or sodium carbonate.

Product Data and Specifications

Disodium 1,3-benzenedisulfonate is a stable, water-soluble solid.

| Property | Value | Source |

| Chemical Formula | C₆H₄(SO₃Na)₂ | |

| Molecular Weight | 282.20 g/mol | [8] |

| CAS Number | 831-59-4 | |

| Appearance | Off-white or tan hygroscopic granules/solid | [8] |

| Solubility in Water | 663 g/L at 20°C | [1][9] |

| pH | 6.9 (500 g/L solution at 20°C) | |

| Bulk Density | 860 kg/m ³ | |

| Storage Temperature | 2-30°C |

References

- 1. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. biomall.in [biomall.in]

- 3. benzene-1,3-disulphonic acid | 98-48-6 [chemicalbook.com]

- 4. US3097235A - Process for the manufacture of 1, 3-benzene-disulfonic acid - Google Patents [patents.google.com]

- 5. CN102180815A - Process for producing benzene-m-disulfonic acid by using gas-phase sulfonation method - Google Patents [patents.google.com]

- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene-1,3-disulfonic acid disodium salt, 94% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to Disodium 1,3-Benzenedisulfonate and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Disodium 1,3-benzenedisulfonate, a versatile aromatic sulfonate compound. This document explores its various synonyms and identifiers as found in chemical literature, presents its key physicochemical properties in a structured format, and outlines relevant experimental methodologies. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and application of this compound.

Chemical Identity and Synonyms

Disodium 1,3-benzenedisulfonate is a chemical compound with the molecular formula C₆H₄Na₂O₆S₂.[1][2] It is the disodium salt of 1,3-benzenedisulfonic acid. Due to its widespread use and historical naming conventions, it is known by a variety of synonyms in chemical literature and databases. Understanding these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.

The following table summarizes the common synonyms and identifiers for Disodium 1,3-benzenedisulfonate.

| Identifier Type | Identifier | Source |

| IUPAC Name | disodium;benzene-1,3-disulfonate | PubChem[1] |

| CAS Number | 831-59-4 | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₆H₄Na₂O₆S₂ | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 282.20 g/mol | Sigma-Aldrich |

| Common Synonyms | Disodium benzene-1,3-disulfonate | PubChem[1] |

| 1,3-Benzenedisulfonic acid, disodium salt | PubChem[1] | |

| Disodium m-benzenedisulfonate | PubChem[1] | |

| m-Benzenedisulfonic acid, disodium salt | PubChem[1] | |

| Benzene-1,3-disulfonic acid disodium salt | Fisher Scientific[3] | |

| EC Number | 212-606-4 | Sigma-Aldrich[4] |

| PubChem CID | 71577 | PubChem[1] |

| InChI | InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-2-1-3-6(4-5)14(10,11,12);;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | PubChem[2] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | PubChem[2] |

Quantitative Physicochemical Data

A summary of the key quantitative properties of Disodium 1,3-benzenedisulfonate is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Conditions | Source |

| Appearance | White to off-white or tan hygroscopic granules/powder | - | PubChem[1], Fisher Scientific[3] |

| Solubility in Water | 663 g/L | 20 °C | Sigma-Aldrich, Fisher Scientific[3] |

| pH | 6.9 | 500 g/L in H₂O, 20 °C | Sigma-Aldrich[4] |

| Bulk Density | 860 kg/m ³ | - | Sigma-Aldrich[4] |

| Melting Point | >300 °C | - | Sigma-Aldrich |

Experimental Protocols

Industrial Synthesis of 1,3-Benzenedisulfonic Acid and Conversion to Disodium Salt

The industrial production of 1,3-benzenedisulfonic acid typically involves the sulfonation of benzene. The resulting acid is then neutralized to form the disodium salt.

Reaction Scheme:

Protocol Outline:

-

Monosulfonation: Benzene is first reacted with 100% sulfuric acid at approximately 100°C for one hour.[5]

-

Disulfonation: The product from the monosulfonation step is then transferred to a vessel containing 65% oleum. The temperature is increased to and maintained at 80°C for 1-2 hours.[5]

-

Sulfate Removal: The resulting sulfonation mass is treated with calcium hydroxide or calcium carbonate to precipitate sulfate ions as gypsum, which is then removed by filtration.[5]

-

Neutralization: The purified 1,3-benzenedisulfonic acid is then reacted with sodium carbonate to form the disodium salt.[5]

-

Drying: The final product, Disodium 1,3-benzenedisulfonate, is dried, for instance, on a drum dryer.[5]

This process yields a product with a purity of approximately 96%.[5]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of Disodium 1,3-benzenedisulfonate.[6]

Experimental Workflow:

Chromatographic Conditions:

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity).[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

-

Application: This method is suitable for both analysis and preparative separation for impurity isolation.[6]

Applications in Chemical Synthesis

Disodium 1,3-benzenedisulfonate and its derivatives are utilized in various chemical syntheses, notably in the production of dyes.

Use in Azo Dye Synthesis

Aromatic sulfonic acids and their salts are common components in the synthesis of azo dyes. The sulfonate groups enhance the water solubility of the dyes. While a specific protocol for Disodium 1,3-benzenedisulfonate was not found, the general principle involves a two-step process: diazotization and azo coupling.

Logical Relationship in Azo Dye Synthesis:

In this process, a primary aromatic amine is converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling agent). A compound like Disodium 1,3-benzenedisulfonate could potentially be used as a modification to the aromatic amine or the coupling agent to impart specific properties to the final dye.

Conclusion

Disodium 1,3-benzenedisulfonate is a well-defined chemical entity with a variety of synonyms used across the scientific literature. Its physicochemical properties make it a useful intermediate in several industrial applications, including the synthesis of dyes. While detailed laboratory-scale synthetic protocols are not extensively published, established industrial processes and analytical methods provide a solid foundation for its use and study. This guide serves as a valuable resource for professionals requiring a consolidated understanding of this important chemical compound.

References

- 1. Disodium 1,3-benzenedisulfonate | C6H4Na2O6S2 | CID 71577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Benzene-1,3-disulfonic acid disodium salt, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1,3-Benzenedisulfonic acid disodium salt for synthesis 831-59-4 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Separation of Disodium benzene-1,3-disulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of Disodium 1,3-benzenedisulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Disodium 1,3-benzenedisulfonate (CAS No. 831-59-4), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for Disodium 1,3-benzenedisulfonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Disodium 1,3-benzenedisulfonate was acquired in Deuterium Oxide (D₂O). The aromatic region of the spectrum displays a characteristic pattern for a 1,3-disubstituted benzene ring.

Table 1: ¹H NMR Spectroscopic Data for Disodium 1,3-benzenedisulfonate

| Peak Assignment | Chemical Shift (δ) ppm |

| H-2 | 8.222 |

| H-4/H-6 | 8.001 |

| H-5 | 7.72 |

Note: Peak assignments are based on the expected electronic effects of the sulfonate groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 1,3-disubstituted ring, four distinct carbon signals are expected in the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data for Disodium 1,3-benzenedisulfonate

| Peak Assignment | Chemical Shift (δ) ppm |

| C-1/C-3 | ~145 |

| C-2 | ~130 |

| C-4/C-6 | ~128 |

| C-5 | ~126 |

Note: The chemical shifts are approximate and based on typical values for substituted benzene rings. Precise values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Disodium 1,3-benzenedisulfonate reveals characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for Disodium 1,3-benzenedisulfonate

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~1600, ~1475 | Aromatic C=C Stretch |

| ~1200 | S=O Asymmetric Stretch |

| ~1040 | S=O Symmetric Stretch |

| ~880, ~780 | C-H Out-of-Plane Bending |

Note: The wavenumbers are approximate and characteristic for aromatic sulfonates.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

A solution of Disodium 1,3-benzenedisulfonate was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). The solution was then transferred to a 5 mm NMR tube.

2.1.2. Instrumentation and Data Acquisition

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument.

-

¹H NMR: The spectrum was recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio. The residual solvent peak of D₂O was used as a reference.

-

¹³C NMR: The spectrum was recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans were employed to compensate for the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of finely ground Disodium 1,3-benzenedisulfonate was intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a pellet die under high pressure to form a thin, transparent pellet.

2.2.2. Instrumentation and Data Acquisition

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in the sample holder of the instrument, and the spectrum was collected over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Disodium 1,3-benzenedisulfonate.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Thermal Stability and Decomposition of Disodium 1,3-benzenedisulfonate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,3-benzenedisulfonate is a chemical compound with various industrial applications. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This document aims to provide a technical overview of the available information regarding the thermal properties of this compound.

Thermal Decomposition Data

It is noted that hazardous decomposition products are generally considered to be "None under normal use conditions".[1] However, this does not provide insight into the decomposition pathway or the products formed at elevated temperatures.

While direct experimental data for Disodium 1,3-benzenedisulfonate is lacking, a study on the thermal degradation of poly(sodium 4-styrenesulfonate), a polymer containing a similar sodium sulfonate functional group, may offer some general insights. The thermal decomposition of this polymer was observed to occur in multiple steps, with the initial mass loss beginning at approximately 200°C in air.[2] However, it is critical to emphasize that this is a different material, and its decomposition behavior may not be representative of Disodium 1,3-benzenedisulfonate.

For a related compound, 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt (also known as Tiron), a melting point of over 300 °C has been reported.[3] This suggests that the benzenedisulfonate structure with sodium salts can exhibit high thermal stability.

Experimental Protocols

Due to the absence of specific experimental studies on the thermal analysis of Disodium 1,3-benzenedisulfonate in the reviewed literature, a detailed, cited experimental protocol for its thermal analysis cannot be provided. However, a general workflow for conducting such an analysis is presented below. This workflow is based on standard methodologies for thermal analysis of solid chemical compounds.

Experimental Workflow for Thermal Analysis

Below is a generalized workflow for investigating the thermal stability and decomposition of a solid organic salt like Disodium 1,3-benzenedisulfonate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

References

A Technical Guide to High-Purity Disodium 1,3-Benzenedisulfonate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Disodium 1,3-benzenedisulfonate, a versatile organic compound with applications in the pharmaceutical industry. This document outlines commercial suppliers, key quality attributes, and relevant analytical methodologies.

Introduction to Disodium 1,3-benzenedisulfonate

Disodium 1,3-benzenedisulfonate (CAS RN: 831-59-4) is a hygroscopic, water-soluble organic salt. Its chemical structure, characterized by a benzene ring with two sulfonate groups in the meta positions, imparts unique properties that make it a valuable component in various chemical and pharmaceutical applications. It is recognized as a pharmaceutical intermediate and is listed in the U.S. Food and Drug Administration's (FDA) Inactive Ingredient Database, confirming its use in approved drug products.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer Disodium 1,3-benzenedisulfonate in various purity grades. High-purity grades are essential for pharmaceutical research and manufacturing to ensure reproducibility and safety. The following table summarizes the product offerings from prominent suppliers.

| Supplier | Product Name | Purity Specification | CAS Number | Molecular Formula |

| Thermo Scientific Chemicals | Benzene-1,3-disulfonic acid disodium salt | 94% | 831-59-4 | C₆H₄Na₂O₆S₂ |

| TCI America | Disodium 1,3-Benzenedisulfonate | >55.0% (HPLC) | 831-59-4 | C₆H₄Na₂O₆S₂ |

| Sigma-Aldrich | 1,3-Benzenedisulfonic acid disodium salt | Not specified | 831-59-4 | C₆H₄(SO₃Na)₂ |

| Alcatraz Chemicals | 1,3 Benzene Di Sulfonic Acid Disodium Salt | Not specified | 831-59-4 | C₆H₄O₆S₂Na₂ |

Physicochemical Properties

Understanding the physicochemical properties of Disodium 1,3-benzenedisulfonate is crucial for its application in drug development and formulation.

| Property | Value |

| Molecular Weight | 282.19 g/mol |

| Appearance | White to off-white or tan hygroscopic granules or powder |

| Solubility | Highly soluble in water |

Applications in Pharmaceutical Development

While specific proprietary applications are often not disclosed, the known uses and chemical nature of Disodium 1,3-benzenedisulfonate suggest its utility in several areas of pharmaceutical development:

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

Counterion: Its anionic nature allows it to be used as a counterion for cationic drug substances, potentially influencing solubility, stability, and bioavailability.

-

Excipient in Formulations: Its inclusion in the FDA's Inactive Ingredient Database indicates its use as an excipient in final drug products. Its high water solubility may be leveraged for various formulation strategies.

-

Hydrotrope: Aryl sulfonates are known to act as hydrotropes, substances that can enhance the solubility of poorly soluble compounds in water. This property could be valuable in the formulation of drugs with low aqueous solubility.

Experimental Protocols

Detailed experimental protocols for the use of Disodium 1,3-benzenedisulfonate in pharmaceutical development are often proprietary. However, based on its chemical properties and known applications, the following sections outline general methodologies.

Synthesis and Purification of High-Purity Disodium 1,3-benzenedisulfonate

A general workflow for obtaining high-purity Disodium 1,3-benzenedisulfonate for pharmaceutical applications would involve synthesis followed by rigorous purification and characterization.

Caption: General synthesis and purification workflow.

Analytical Methodologies for Quality Control

Ensuring the purity and quality of Disodium 1,3-benzenedisulfonate is critical. The following analytical techniques are commonly employed.

A reverse-phase HPLC method can be used for the determination of purity and the detection of organic impurities.

Caption: HPLC analytical workflow.

A reported method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[1]

Ion chromatography with suppressed conductivity detection is a powerful technique for the quantification of the benzenesulfonate anion, which can be adapted for Disodium 1,3-benzenedisulfonate. This is particularly useful for assay determination and for quantifying the counterion in a drug substance.

Experimental Protocol for Anion Determination (Adapted from Benzenesulfonic Acid Method):

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Disodium 1,3-benzenedisulfonate in deionized water to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in deionized water to a known concentration.

-

Chromatographic Conditions:

-

Column: A suitable anion-exchange column (e.g., Metrosep A Supp 1).

-

Mobile Phase: An appropriate eluent, such as a carbonate/bicarbonate buffer.

-

Detection: Suppressed conductivity.

-

-

Analysis: Inject the standards and sample solutions into the ion chromatograph. The concentration of the disulfonate anion is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information directly linking Disodium 1,3-benzenedisulfonate to specific signaling pathways in a biological context. Its primary roles in pharmaceuticals appear to be related to its chemical properties as an intermediate, counterion, or formulation excipient rather than a pharmacologically active agent that would interact with such pathways.

The logical relationship for its use as a counterion in drug development follows a clear path:

Caption: Counterion selection logic.

Conclusion

High-purity Disodium 1,3-benzenedisulfonate is a valuable, commercially available compound for pharmaceutical research and development. Its utility as a chemical intermediate and a pharmaceutical excipient, particularly as a counterion, is well-established. While detailed, publicly available experimental protocols and biological pathway information are limited, the fundamental principles of its synthesis, purification, and analysis provide a solid foundation for its application in the development of new drug products. Researchers and drug development professionals are encouraged to source high-purity grades from reputable suppliers and to perform rigorous analytical testing to ensure the quality and consistency of their work.

References

The Pivotal Role of Disodium 1,3-Benzenedisulfonate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium 1,3-benzenedisulfonate, a seemingly simple aromatic sulfonate, serves as a critical and versatile intermediate in the synthesis of several important pharmaceutical compounds. Its chemical reactivity, primarily centered around the two sulfonate groups, allows for its transformation into key building blocks for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the role of Disodium 1,3-benzenedisulfonate in the pharmaceutical industry, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals in their work.

Core Applications in Pharmaceutical Synthesis

The utility of Disodium 1,3-benzenedisulfonate as a pharmaceutical intermediate is highlighted by its application in the synthesis of two major classes of therapeutic agents: diuretics and topical antiseptics.

1. Precursor to Diuretic Agents: The Hydrochlorothiazide Pathway

Disodium 1,3-benzenedisulfonate is a key starting material in the synthetic route to hydrochlorothiazide, a widely prescribed diuretic used in the management of hypertension and edema. The synthesis proceeds through a series of intermediates, with the conversion of the sulfonate groups into more reactive sulfonyl chloride and sulfonamide functionalities being the central transformations.

A crucial intermediate in this pathway is 4-Amino-6-chloro-1,3-benzenedisulfonamide.[1][2][3][4] This compound is synthesized from precursors derived from Disodium 1,3-benzenedisulfonate and is then cyclized to form the core structure of hydrochlorothiazide.[5][6][7]

2. Synthesis of Topical Antiseptics: The Resorcinol Pathway

Another significant application of Disodium 1,3-benzenedisulfonate is in the production of resorcinol (1,3-dihydroxybenzene).[8] Resorcinol is a valuable pharmaceutical agent used in numerous topical formulations for its antiseptic and keratolytic properties, making it effective in the treatment of skin conditions such as acne, eczema, and psoriasis.[9] The synthesis involves the fusion of Disodium 1,3-benzenedisulfonate with a strong base, typically sodium hydroxide, at high temperatures.

Key Synthetic Transformations and Experimental Protocols

The following sections detail the experimental procedures for the key transformations of Disodium 1,3-benzenedisulfonate into valuable pharmaceutical intermediates and final products.

Synthesis of 1,3-Benzenedisulfonyl Chloride

The conversion of the inert sulfonate groups of Disodium 1,3-benzenedisulfonate into reactive sulfonyl chloride moieties is the first and most critical step in many of its pharmaceutical applications. This transformation is typically achieved by reacting the disodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[10]

Experimental Protocol:

A laboratory-scale preparation involves the chlorination of the disodium salt using phosphorus pentachloride or thionyl chloride.[10] The dry sodium salt is mixed with the chlorinating agent and gently heated. The reaction is exothermic and requires careful control. Following the initial reaction, the mixture is typically heated at 100°C for 1-2 hours to ensure complete conversion. The resulting 1,3-benzenedisulfonyl chloride is then isolated by pouring the reaction mixture onto crushed ice, followed by filtration and washing with cold water.

| Parameter | Value | Reference |

| Starting Material | Disodium 1,3-benzenedisulfonate | [10] |

| Reagent | Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) | [10] |

| Reaction Temperature | Initial gentle heating, followed by 100°C | [10] |

| Reaction Time | 1-2 hours at 100°C | [10] |

| Work-up | Poured onto crushed ice, filtration, washing with cold water |

Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

This intermediate is a cornerstone in the synthesis of hydrochlorothiazide. It is prepared from m-chloroaniline through chlorosulfonation.

Experimental Protocol:

4-Amino-6-chloro-1,3-benzenedisulfonyl Chloride is obtained by the chlorosulfonation of 3-chloroaniline with an excess of chlorosulfuric acid at elevated temperatures (around 130°C).[11] To improve the yield, the chlorosulfonation mixture can be treated with thionyl chloride at 80°C, which can result in a yield of approximately 90%.[11] The resulting disulfonyl chloride is then subjected to ammonification to yield 4-Amino-6-chloro-1,3-benzenedisulfonamide.[6]

| Parameter | Value | Reference |

| Starting Material | 3-Chloroaniline | [11] |

| Reagent | Chlorosulfuric acid (11 mol eq.), Thionyl chloride (4 mol eq.) | [11] |

| Reaction Temperature | 130°C for chlorosulfonation, 80°C for thionyl chloride treatment | [11] |

| Yield | ~90% (for the disulfonyl chloride) | [11] |

Synthesis of Hydrochlorothiazide

The final step in the synthesis of this important diuretic involves the cyclization of 4-Amino-6-chloro-1,3-benzenedisulfonamide.

Experimental Protocol:

Hydrochlorothiazide is prepared by heating 4-Amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in an alcoholic solvent, such as methanol, to reflux.[5] An inorganic acid, like sulfuric or hydrochloric acid, dissolved in the alcohol is added to the refluxing mixture.[5] To drive the reaction to completion, additional portions of paraformaldehyde are added at intervals.[5] After several hours of reflux, the reaction mixture is cooled, and the product is isolated by filtration and washed with water. This process can yield highly pure crystalline hydrochlorothiazide.[5]

| Parameter | Value | Reference |

| Starting Material | 4-Amino-6-chloro-1,3-benzenedisulfonamide | [5] |

| Reagents | Paraformaldehyde, Sulfuric acid or Hydrochloric acid | [5] |

| Solvent | Methanol, Ethanol, or Isopropyl alcohol | [5] |

| Reaction Condition | Reflux | [5] |

| Purity of Product | >99.9% (by HPLC) | [5] |

Synthesis of Resorcinol

The conversion of Disodium 1,3-benzenedisulfonate to resorcinol is a classic example of nucleophilic aromatic substitution.

Experimental Protocol:

The synthesis is carried out via an alkaline fusion process. Disodium 1,3-benzenedisulfonate is fused with a significant excess of sodium hydroxide at high temperatures, typically around 300°C. The resulting melt, containing the disodium salt of resorcinol, is then dissolved in water and neutralized with an acid, such as sulfuric acid. The crude resorcinol is then extracted from the aqueous solution using an organic solvent and purified by vacuum distillation. The overall yield of resorcinol from benzene via this route can be as high as 82%. A user on a science forum reported a 65% yield for the synthesis of the disodium m-benzenedisulfonate precursor and a subsequent 58.9% yield for the resorcinol, though noting the presence of impurities.[12]

| Parameter | Value | Reference |

| Starting Material | Disodium 1,3-benzenedisulfonate | [12] |

| Reagent | Sodium hydroxide (fused) | |

| Reaction Temperature | ~300°C | |

| Work-up | Dissolution in water, neutralization with acid, extraction, vacuum distillation | |

| Overall Molar Yield (from benzene) | 80-86% | |

| Reported Yield (lab scale) | 58.9% (with impurities) | [12] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of Disodium 1,3-benzenedisulfonate into important pharmaceutical compounds.

Caption: Synthesis of Hydrochlorothiazide from Disodium 1,3-benzenedisulfonate.

Caption: Synthesis of Resorcinol from Disodium 1,3-benzenedisulfonate.

Conclusion

Disodium 1,3-benzenedisulfonate is a foundational pharmaceutical intermediate, providing a gateway to the synthesis of diverse and important therapeutic agents. Its conversion to key building blocks like 1,3-benzenedisulfonyl chloride and its direct transformation into resorcinol underscore its significance in drug development. The detailed protocols and synthetic pathways presented in this guide offer valuable insights for researchers and chemists working to innovate and optimize the production of these life-saving medicines. A thorough understanding of the chemistry of Disodium 1,3-benzenedisulfonate and its derivatives is essential for the continued advancement of pharmaceutical manufacturing.

References

- 1. 4-Amino-6-chloro-1,3-benzenedisulfonamide [lgcstandards.com]

- 2. 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide -PAT IMPEX INDIA, Vadodara [patimpex.in]

- 3. 4-Amino-6-chloro-1,3-benzenedisulfonamide | 121-30-2 | FA17655 [biosynth.com]

- 4. 4-Amino-6-chloro-1,3-benzenedisulfonamide | C6H8ClN3O4S2 | CID 67136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]

- 6. CN105272937A - Production method of hydrochlorothiazide - Google Patents [patents.google.com]

- 7. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 8. Resorcinol - Wikipedia [en.wikipedia.org]

- 9. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 10. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 11. 4-AMINO-6-CHLORO-BENZENE-1,3-DISULFONYL DICHLORIDE | 671-89-6 [chemicalbook.com]

- 12. Sciencemadness Discussion Board - Resorcinol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

Early Synthetic Routes to Benzene-1,3-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into the synthesis of benzene-1,3-disulfonic acid, a key intermediate in the historical production of resorcinol and other fine chemicals. The document outlines the core chemical principles, detailed experimental protocols from early literature, and quantitative data to offer a comprehensive resource for understanding the pioneering work in this area of organic synthesis.

Introduction

The synthesis of benzene-1,3-disulfonic acid was a significant achievement in early industrial organic chemistry, primarily driven by the demand for resorcinol, a crucial component in dyes, resins, and pharmaceuticals. The early methods predominantly relied on the direct sulfonation of benzene, a process that, while conceptually straightforward, presented challenges in controlling selectivity and achieving pure products. This guide focuses on the classical sulfonation methodologies developed in the late 19th and early 20th centuries, providing a detailed look at the experimental landscape of the time.

Core Synthetic Strategies

The primary historical approach to the synthesis of benzene-1,3-disulfonic acid involves the electrophilic aromatic substitution of benzene using a sulfonating agent. The key was to force the introduction of a second sulfonic acid group onto the benzene ring, which is deactivated by the first. This was typically achieved using harsher conditions or more potent sulfonating agents for the second sulfonation step. Two main strategies emerged:

-

Two-Step Disulfonation: This method involves the initial synthesis of benzenesulfonic acid, followed by a second, more forceful sulfonation to introduce the second sulfonic acid group. The meta-isomer is the thermodynamically favored product at higher temperatures.

-

Direct Disulfonation with Oleum/Sulfur Trioxide: This approach utilizes fuming sulfuric acid (oleum) or sulfur trioxide directly to achieve disulfonation in a single operational sequence, often at elevated temperatures.

A significant application of this synthesis was the subsequent conversion of benzene-1,3-disulfonic acid to resorcinol via alkaline fusion.

Experimental Protocols

The following sections provide detailed experimental protocols based on early 20th-century literature. These protocols are presented to reflect the historical context of the research.

Two-Step Synthesis of Benzene-1,3-disulfonic Acid

This method is a classical approach that separates the mono- and disulfonation stages.

Step 1: Monosulfonation of Benzene

-

Reaction Setup: A cast-iron or glass-lined reactor equipped with a mechanical stirrer and a reflux condenser is charged with 100% sulfuric acid.

-

Benzene Addition: Benzene is slowly added to the sulfuric acid with vigorous stirring. The molar ratio of sulfuric acid to benzene is typically in excess to drive the reaction.

-

Heating: The mixture is heated to approximately 100°C and maintained at this temperature for several hours to ensure the complete formation of benzenesulfonic acid.[1]

-

Completion: The reaction is considered complete when the smell of benzene is no longer apparent and a homogenous solution is formed.

Step 2: Disulfonation of Benzenesulfonic Acid

-

Addition of Oleum: To the crude benzenesulfonic acid from the previous step, 65% oleum (fuming sulfuric acid) is carefully added.[1] The addition is performed with cooling to manage the exothermic reaction.

-

Heating: The reaction mixture is then heated to a temperature of 80-85°C and maintained for several hours.[1]

-

Reaction Monitoring: The progress of the disulfonation can be monitored by analyzing the solubility of the product in water; benzene-1,3-disulfonic acid is highly water-soluble.

Purification of Benzene-1,3-disulfonic Acid (Historical Method)

Early methods for the purification of benzene-1,3-disulfonic acid from the crude reaction mixture focused on removing the excess sulfuric acid.

-

Neutralization: The sulfonation mass is diluted with water and neutralized with calcium hydroxide or calcium carbonate. This precipitates the excess sulfuric acid as insoluble calcium sulfate (gypsum), while the calcium salt of benzene-1,3-disulfonic acid remains in solution.

-

Filtration: The precipitated gypsum is removed by filtration.

-

Conversion to Sodium Salt: The filtrate containing the calcium benzene-1,3-disulfonate is treated with sodium carbonate. This precipitates calcium carbonate and leaves the desired disodium salt of benzene-1,3-disulfonic acid in solution.

-

Isolation: The solution is filtered to remove the calcium carbonate, and the disodium salt is then isolated by evaporation of the water, followed by drying. A yield of 93% with a purity of 96% has been reported for this process.

Preparation of Resorcinol from Sodium Benzene-1,3-disulfonate

-

Alkaline Fusion: The dried disodium salt of benzene-1,3-disulfonic acid is gradually added to a molten mixture of sodium hydroxide at approximately 300°C.[1]

-

Reaction: The fusion is maintained at this temperature for a period to ensure complete conversion to the disodium salt of resorcinol.

-

Work-up: The cooled melt is dissolved in water.

-

Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric acid, to neutralize the excess sodium hydroxide and liberate the free resorcinol.[1]

-

Extraction and Purification: The crude resorcinol is extracted from the acidified aqueous solution with a suitable organic solvent and subsequently purified by vacuum distillation. Selectivities as high as 82% based on the starting benzene have been reported.[1]

Quantitative Data

The following tables summarize the quantitative data extracted from early research on the synthesis of benzene-1,3-disulfonic acid and its conversion to resorcinol.

| Parameter | Value | Reference |

| Monosulfonation Temperature | ~100°C | [1] |

| Disulfonation Temperature | 80-85°C (with 65% Oleum) | [1] |

| Continuous Process Temp. | 140-160°C (Benzene + SO₃ in melt) | [1] |

| Alkaline Fusion Temperature | ~300°C | [1] |

| Process Step | Reported Yield/Selectivity | Reference |

| Disodium Benzene-1,3-disulfonate (from Benzene) | 93% (96% purity) | |

| Resorcinol (from Benzene, overall selectivity) | up to 82% | [1] |

Separation of Isomers

The direct disulfonation of benzene can lead to the formation of not only the desired meta-isomer (1,3) but also the ortho (1,2) and para (1,4) isomers. The early literature is not extensively detailed on the specific industrial methods for the separation of these isomers. However, the general principles of fractional crystallization of the salts of these sulfonic acids were well-established. The different solubilities of the sodium, potassium, or calcium salts of the benzene-disulfonic acid isomers in water or other solvents would have been exploited to achieve separation. The meta-isomer is generally the most stable and predominant product under thermodynamic control (higher temperatures and longer reaction times).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the two-step synthesis of benzene-1,3-disulfonic acid and its subsequent conversion to resorcinol.

Caption: Experimental workflow for the synthesis and purification of the disodium salt of benzene-1,3-disulfonic acid and its conversion to resorcinol.

References

In-Depth Technical Guide: The Hygroscopic Nature of Tan Disodium 1,3-Benzenedisulfonate Granules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of tan-colored Disodium 1,3-benzenedisulfonate granules. It delves into the material's affinity for atmospheric moisture, the potential origins of its coloration, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for professionals working with this compound in research, development, and quality control.

Introduction to Disodium 1,3-Benzenedisulfonate

Disodium 1,3-benzenedisulfonate is a chemical compound with the formula C₆H₄Na₂O₆S₂. It is the disodium salt of 1,3-benzenedisulfonic acid. This aromatic sulfonate is known for its high solubility in water and its hygroscopic nature, readily absorbing moisture from the atmosphere. It typically presents as off-white or tan-colored granules.[1] Its hygroscopicity is a critical parameter in pharmaceutical and chemical applications, as moisture uptake can significantly impact its handling, stability, and performance.

Physicochemical Properties

A summary of the key physicochemical properties of Disodium 1,3-benzenedisulfonate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₄Na₂O₆S₂ | |

| Molecular Weight | 282.22 g/mol | |

| CAS Number | 831-59-4 | |

| Appearance | Off-white or tan hygroscopic granules | [1] |

| Solubility in Water | High |

Hygroscopic Nature and Water Sorption